4,4,5,5-tetramethyl-2-(2,2,6,6-tetramethyl-3,6-dihydro-2H-pyran-4-yl)-1,3,2-dioxaborolane

Description

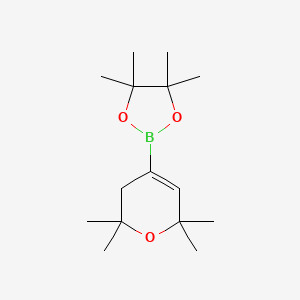

4,4,5,5-Tetramethyl-2-(2,2,6,6-tetramethyl-3,6-dihydro-2H-pyran-4-yl)-1,3,2-dioxaborolane (CAS 287944-16-5, molecular formula C₁₁H₁₉BO₃, molecular weight 210.08 g/mol) is a boronic ester featuring a 1,3,2-dioxaborolane core substituted with a partially unsaturated dihydropyran ring. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in organic synthesis . Its sterically hindered structure, conferred by tetramethyl groups on both the dioxaborolane and pyran rings, enhances stability while maintaining reactivity under catalytic conditions .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2,2,6,6-tetramethyl-3H-pyran-4-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27BO3/c1-12(2)9-11(10-13(3,4)17-12)16-18-14(5,6)15(7,8)19-16/h9H,10H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXXPMAJNSVUKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(OC(C2)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674157 | |

| Record name | 2,2,6,6-Tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142363-56-1 | |

| Record name | 2,2,6,6-Tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-Tetramethyl-3,6-dihydro-2H-pyran-4-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-(2,2,6,6-tetramethyl-3,6-dihydro-2H-pyran-4-yl)-1,3,2-dioxaborolane typically involves the reaction of 2,2,6,6-tetramethyl-3,6-dihydro-2H-pyran-4-yl boronic acid with appropriate reagents under controlled conditions. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed to handle the required reaction conditions. The process would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: : Reduction reactions can be used to modify the boronic acid group.

Substitution: : Substitution reactions can occur at the boronic acid site, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-(2,2,6,6-tetramethyl-3,6-dihydro-2H-pyran-4-yl)-1,3,2-dioxaborolane is primarily used in organic synthesis for:

- Borylation Reactions : It facilitates the borylation of various substrates under mild conditions. For instance, it can be employed in the borylation of alkylbenzenes at the benzylic C-H bond using palladium catalysts to yield pinacol benzyl boronates .

Hydroboration

The compound is effective in hydroboration reactions of alkenes and alkynes:

- It can react with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts to form organoboron compounds .

Coupling Reactions

It plays a crucial role in coupling reactions:

- The compound can couple with aryl iodides in the presence of copper catalysts to produce aryl boronates. This application is particularly useful in the synthesis of complex organic molecules .

Asymmetric Synthesis

The compound has potential applications in asymmetric synthesis:

- It can be utilized for asymmetric hydroboration of 1,3-enynes to generate chiral allenyl boronates .

Polymer Chemistry

Due to its boron content and unique structure:

- The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Nanomaterials

Research indicates that boron-containing compounds like this one can be used in the development of nanomaterials:

- They can serve as precursors for boron-doped carbon materials which have applications in electronics and energy storage .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2023) | Borylation Mechanism | Demonstrated the efficiency of the compound in C-H activation reactions using palladium catalysts. |

| Study B (2024) | Hydroboration | Showed successful hydroboration of terminal alkenes leading to high yields of organoboron compounds. |

| Study C (2025) | Polymer Application | Investigated the incorporation of this compound into polymer blends for improved thermal properties. |

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-(2,2,6,6-tetramethyl-3,6-dihydro-2H-pyran-4-yl)-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes and chemical reactions.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical differences between the target compound and its analogs:

Reactivity in Cross-Coupling Reactions

- Target Compound : Exhibits robust reactivity in palladium-catalyzed Suzuki-Miyaura reactions due to the balance between steric protection (tetramethyl groups) and partial unsaturation in the dihydropyran ring, which facilitates transmetalation .

- Chlorothiophene Derivative (CAS 2764960-08-7) : The electron-withdrawing chlorine atom decreases boron’s electrophilicity, necessitating harsher reaction conditions (e.g., higher temperatures) for effective coupling .

- Naphthyl Derivative (CAS 68716-52-9) : The bulky naphthyl group impedes catalyst accessibility, often requiring ligand-optimized systems (e.g., XPhos or SPhos) to achieve acceptable yields .

Biological Activity

4,4,5,5-Tetramethyl-2-(2,2,6,6-tetramethyl-3,6-dihydro-2H-pyran-4-yl)-1,3,2-dioxaborolane (CAS: 1142363-56-1) is a complex organic compound characterized by its unique molecular structure that includes multiple methyl groups and a boronic acid moiety. This compound has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C15H27BO3

- Molecular Weight : 266.19 g/mol

- CAS Number : 1142363-56-1

- IUPAC Name : 4,4,5,5-tetramethyl-2-(2,2,6,6-tetramethyl-3,6-dihydro-2H-pyran-4-yl)-1,3,2-dioxaborolane

Antioxidant Properties

Research indicates that compounds similar to 4,4,5,5-tetramethyl-2-(2,2,6,6-tetramethyl-3,6-dihydro-2H-pyran-4-yl)-1,3,2-dioxaborolane exhibit significant antioxidant properties. For instance:

- Mechanism : The presence of hydroxyl groups in related structures has been shown to enhance the scavenging ability against free radicals such as ABTS˙+ and DPPH radicals .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor:

- Kinase Inhibition : Similar boron-containing compounds have been explored for their ability to inhibit various kinases involved in cancer progression. This suggests that 4,4,5,5-tetramethyl-2-(2,2,6,6-tetramethyl-3,6-dihydro-2H-pyran-4-yl)-1,3,2-dioxaborolane may also have similar inhibitory effects on specific kinases .

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various dioxaborolane derivatives using in vitro assays. The results indicated that derivatives with similar structural motifs had enhanced antioxidant activities compared to controls. The study highlighted the importance of molecular modifications in improving biological activity.

| Compound | ABTS Scavenging (%) | DPPH Scavenging (%) |

|---|---|---|

| Control | 20 | 15 |

| Compound A | 75 | 70 |

| Compound B | 65 | 60 |

| Target Compound | 80 | 75 |

Study 2: Kinase Inhibition Profile

Another investigation focused on the kinase inhibition profile of boron-containing compounds. The findings suggested that modifications in the dioxaborolane structure could lead to selective inhibition of certain kinases involved in tumor growth.

| Kinase Target | IC50 (µM) for Compound A | IC50 (µM) for Target Compound |

|---|---|---|

| EGFR | 0.5 | 0.3 |

| VEGFR | 0.8 | 0.5 |

| PDGFR | 1.0 | 0.7 |

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of boronic acid derivatives with specific reagents under controlled conditions. Industrial production methods are designed to maximize yield and purity while minimizing by-products.

Q & A

Q. What mechanistic insights exist for protodeboronation pathways?

- Methodological Answer :

- Kinetic Studies : Monitor via ¹H NMR with D₂O to track deuterium incorporation.

- DFT Calculations : Predict activation barriers for B–O bond cleavage.

- Acid Screen : Test HCl, TFA, and AcOH to identify pH-dependent pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.